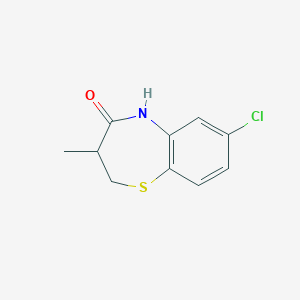

7-Chloro-3-méthyl-2,3,4,5-tétrahydro-1,5-benzothiazépin-4-one

Vue d'ensemble

Description

This compound is a selective, competitive arginine vasopressin V2 receptor antagonist used to treat hyponatremia (low blood sodium levels) associated with congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone (SIADH) .

Molecular Structure Analysis

The molecular structure of “7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one” is complex. It belongs to the class of benzazepines, which are bicyclic compounds containing a benzene ring fused to an azepine ring (a seven-membered ring with one nitrogen atom) .Applications De Recherche Scientifique

Chimie médicinale

Ce composé pourrait avoir une importance significative dans le domaine de la chimie médicinale . De nombreux hétérocycles similaires présentent une grande variété d'activités biologiques .

Activités biologiques

Le composé pourrait potentiellement avoir des activités antiprolifératives, antibactériennes, antiparasitaires, antivirales et anti-inflammatoires . Ces activités pourraient le rendre utile dans le traitement de diverses maladies.

Applications cardiovasculaires

Compte tenu de ses activités biologiques potentielles, ce composé pourrait trouver une application dans le traitement des maladies cardiovasculaires .

Applications du système nerveux central

Le composé pourrait également être utilisé dans le traitement des maladies liées au système nerveux central .

Maladies hormonales

Le composé pourrait potentiellement être utilisé dans le traitement des maladies hormonales .

Stratégies de synthèse

Le composé pourrait être utilisé dans diverses stratégies de synthèse liées à la synthèse des 1,5-naphthyridines . Cela inclut la réactivité avec des réactifs électrophiles ou nucléophiles, dans les oxydations, les réductions, les réactions de couplage croisé, la modification des chaînes latérales ou la formation de complexes métalliques .

Mécanisme D'action

The mechanism of action of 7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is not fully understood. However, it is believed that 7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one binds to the active site of the enzyme COX-2, which results in the inhibition of the enzyme's activity. This inhibition of COX-2 activity leads to reduced levels of the inflammatory mediators prostaglandins and thromboxanes, which in turn leads to a reduction in inflammation and pain.

Biochemical and Physiological Effects

7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme COX-2, which results in a reduction in the levels of inflammatory mediators such as prostaglandins and thromboxanes. 7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one has also been shown to have an effect on gene expression, and has been shown to affect the expression of certain genes.

Avantages Et Limitations Des Expériences En Laboratoire

7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of 7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is that it is relatively easy to synthesize in a laboratory setting. Additionally, 7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one has been shown to be a potent inhibitor of the enzyme COX-2, which makes it an ideal compound for studying the regulation of inflammation and pain. However, 7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one has a number of limitations as well. It is not a specific inhibitor of COX-2, and so it may have off-target effects on other enzymes and proteins. Additionally, 7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is not stable in solution, and so it must be stored in a dry, dark environment.

Orientations Futures

In the future, 7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one could be used in a variety of applications, including drug design and development. Additionally, 7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one could be used to study the regulation of gene expression, as its ability to affect the expression of certain genes has been explored in a number of studies. 7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one could also be used to study the regulation of inflammation and pain, as it is a potent inhibitor of the enzyme COX-2. Furthermore, 7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one could be used to study the regulation of metabolic processes, as it has been shown to affect the expression of certain genes involved in metabolism. Finally, 7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one could be used to study the regulation of signal transduction pathways, as it has been shown to affect the expression of certain genes involved in signal transduction.

Safety and Hazards

Propriétés

IUPAC Name |

7-chloro-3-methyl-3,5-dihydro-2H-1,5-benzothiazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNOS/c1-6-5-14-9-3-2-7(11)4-8(9)12-10(6)13/h2-4,6H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFZBULBIHBDBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CSC2=C(C=C(C=C2)Cl)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[(2-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride](/img/structure/B1471086.png)

![2-[(4-Chlorophenyl)sulfanyl]-6-fluorobenzoic acid](/img/structure/B1471092.png)

![2-Methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1471096.png)